5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
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Description
5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- A study by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with antimicrobial activity. This research is relevant due to the structural similarity and potential antimicrobial applications (Bayrak et al., 2009).
Complexation and Coordination Chemistry
- Research by Matczak-Jon et al. (2010) examined the complexation of Zn(II), Mg(II), and Ca(II) by related pyridine compounds. This study offers insights into the coordination chemistry of similar compounds (Matczak-Jon et al., 2010).
Organic Fluorophores and Carbon Dots
- Shi et al. (2016) identified organic fluorophores closely related to the compound , highlighting their significance in the fluorescence of carbon dots. This implies potential applications in materials science and nanotechnology (Shi et al., 2016).
Synthesis of Novel Compounds
- Elgemeie et al. (2017) reported on the synthesis of novel benzoyl-N-substituted amino and sulfonylamino pyridones, demonstrating the diverse synthetic routes and applications in developing new molecules (Elgemeie et al., 2017).
Properties
IUPAC Name |
5-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-4-2-3-5-15(13)16-8-9-20(10-11-23-16)18(22)14-6-7-17(21)19-12-14/h2-7,12,16H,8-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFJZXKUPCRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.